
1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
説明
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid (TFPCA) is a versatile and structurally unique compound that has a wide range of applications in the scientific research field. Its unique properties make it an attractive option for a wide variety of research projects.
科学的研究の応用
Synthesis and Characterization
Improved Synthesis Methods : The synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, has been enhanced to achieve higher yields. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, leading to a significant increase in yield from 70% to 97.1% (Dong, 2011).
Compound Functionalization : Research on functionalizing 1H-pyrazole-3-carboxylic acid derivatives shows that these compounds can be converted into various derivatives like N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. The reaction mechanism and structural characterization of these derivatives are key areas of study (Yıldırım & Kandemirli, 2006).
Chemical Properties and Applications
Structural Studies : Investigations into the structure and dynamic properties of pyrazole-4-carboxylic acids, including their polymorphism and solid-state proton transfer, provide insights into their chemical behavior. This research is vital for understanding the potential applications of these compounds in various fields (Infantes et al., 2013).
Electrochemiluminescence : Transition metal complexes with pyrazolecarboxylic acid derivatives have been synthesized and shown to demonstrate intense electrochemiluminescence in solution. This property could have implications for their use in optical and electronic applications (Feng et al., 2016).
Pharmaceutical and Biological Studies
Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity. Some derivatives have shown promising results against phytopathogenic fungi, outperforming established antifungal agents in some cases (Du et al., 2015).
Ligand Synthesis for Medicinal Chemistry : The synthesis of novel ligands based on 1H-pyrazole-3(5)-carboxylic acids has been explored for use in medicinal chemistry and metal complex catalysis. The development of these ligands is aimed at creating polychelated compounds with potential pharmaceutical applications (Dalinger et al., 2020).
作用機序
Target of Action
The primary targets of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Identifying these effects will provide valuable insights into the compound’s therapeutic potential and possible side effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the compound’s mechanism of action, it is difficult to discuss how environmental factors might influence this compound .
特性
IUPAC Name |
1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)1-2-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCXKNYGYVZXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342402-27-0 | |
| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




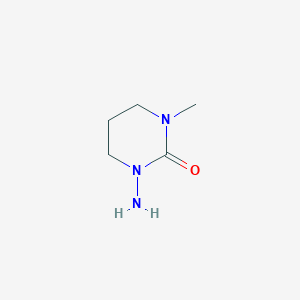
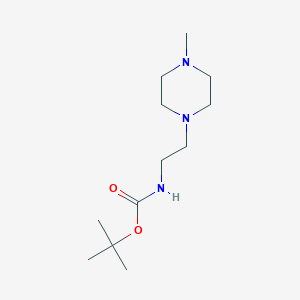

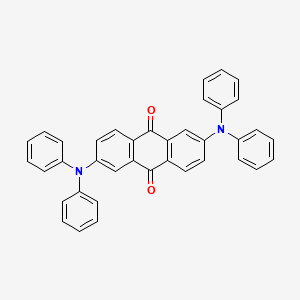
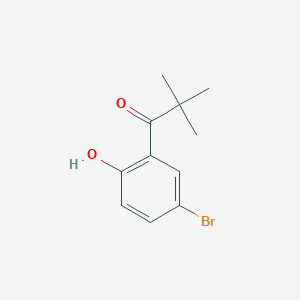
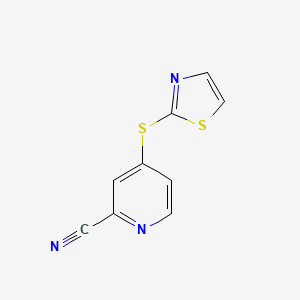

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)


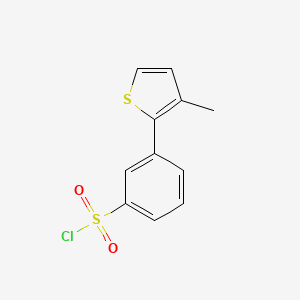
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)